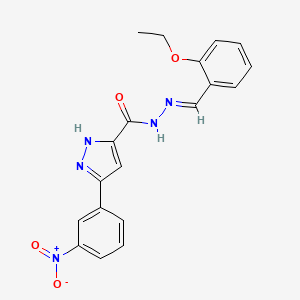

N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

302918-36-1 |

|---|---|

Molecular Formula |

C19H17N5O4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H17N5O4/c1-2-28-18-9-4-3-6-14(18)12-20-23-19(25)17-11-16(21-22-17)13-7-5-8-15(10-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |

InChI Key |

LFOCXQOBWOXZNS-UDWIEESQSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has shown promise in various medicinal applications, particularly as an anti-inflammatory and anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly inhibited the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound may possess similar properties .

Agricultural Chemistry

The compound's potential as a pesticide has been explored, particularly due to its ability to disrupt biological pathways in pests. Pyrazole derivatives have been noted for their insecticidal properties, making them candidates for developing new agrochemicals.

Case Study: Insecticidal Properties

Research conducted on pyrazole-based pesticides indicated effective control over common agricultural pests such as aphids and whiteflies. The study highlighted the compound's ability to interfere with the pest's nervous system, leading to paralysis and death .

Material Science

In material science, this compound is being investigated for its potential use in developing novel polymers and nanomaterials. Its unique chemical structure can be utilized to create materials with specific optical and electronic properties.

Case Study: Polymer Development

A recent study explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and UV resistance. The findings suggest that these compounds can improve the mechanical properties of polymers while providing additional functionalities .

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the benzylidene and pyrazole rings significantly impact molecular behavior:

Electronic Effects

- This contrasts with derivatives like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), where the methoxy group donates electrons, leading to a higher HOMO-LUMO gap (4.8 eV vs. inferred lower values for nitro-substituted analogs) .

- Ethoxy vs. Halogen Substituents:

The 2-ethoxy group in the target compound introduces steric bulk and moderate electron donation, differing from chloro-substituted analogs like (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC). Chloro groups increase polarity and may enhance intermolecular interactions (e.g., halogen bonding), as seen in E-DPPC’s crystal packing .

Structural and Crystallographic Insights

Computational and Spectroscopic Comparisons

- DFT and Vibrational Analysis:

E-DPPC and E-MBPC were analyzed using B3LYP/6-311G(d,p) methods, revealing substituent-dependent shifts in vibrational modes (e.g., C=O stretching at ~1650 cm⁻¹). The target compound’s nitro group is expected to lower this frequency due to increased conjugation . - HOMO-LUMO Gaps: Electron-withdrawing nitro groups typically reduce HOMO-LUMO gaps, enhancing charge transfer efficiency. For example, N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has a calculated gap of ~4.3 eV, lower than E-MBPC’s 4.8 eV .

Biological Activity

N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole core with an ethoxybenzylidene group and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 373.37 g/mol. The synthesis typically involves a condensation reaction between 2-ethoxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst, usually under reflux conditions in ethanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The presence of the nitro group enhances its bioactivity by facilitating interactions with biological targets such as enzymes involved in cancer progression .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 30.50 ± 4.20 | Cell cycle arrest at G2/M phase |

| Study C | HeLa (cervical cancer) | 20.10 ± 2.80 | Inhibition of proliferation |

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

- Apoptosis Induction : Flow cytometry results showed that the compound accelerates apoptosis in MCF cell lines .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

- Enzyme Interaction : The nitro group may enhance binding to specific enzymes involved in tumor growth and metastasis.

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

- Anti-inflammatory Activity : Some derivatives of pyrazole compounds have been reported to exhibit anti-inflammatory effects, indicating that this compound may also contribute to this activity .

- Antimicrobial Effects : Preliminary studies suggest possible antimicrobial properties, although more research is needed to confirm these findings and elucidate mechanisms .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to untreated controls, supporting its efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves a multi-step process:

Pyrazole ring formation : Reacting hydrazine with a β-diketone or β-ketoester under acidic/basic conditions.

Substituent introduction : Coupling the pyrazole intermediate with a nitroaryl halide via nucleophilic substitution.

Hydrazone formation : Condensation of the carbohydrazide with 2-ethoxybenzaldehyde under reflux in ethanol.

- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (e.g., DMF or ethanol), and monitor pH to minimize side reactions. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Answer :

- FT-IR : Confirms hydrazone (C=N, ~1600 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and ethoxy methylene (δ 4.2–4.5 ppm).

- Single-crystal X-ray diffraction : Resolves the E-configuration of the hydrazone bond and dihedral angles between aromatic rings (e.g., torsion angle: 5–15°) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~420) .

Q. How do functional groups influence the compound’s reactivity and stability?

- Answer :

- Nitro group (NO₂) : Enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic attacks (e.g., substitution reactions).

- Ethoxy group (OCH₂CH₃) : Provides steric bulk, reducing aggregation in polar solvents.

- Hydrazone linkage (C=N-NH) : Prone to hydrolysis under strong acidic/basic conditions but stable in neutral solvents .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectral data?

- Answer :

- Method : Perform hybrid B3LYP/6-311G** calculations to model vibrational frequencies (IR) and NMR chemical shifts.

- Solvent effects : Use the IEFPCM solvation model to simulate aqueous environments, correcting for hydrogen bonding-induced shifts (e.g., C=O stretching frequencies may deviate by <10 cm⁻¹).

- Basis set choice : Larger basis sets (e.g., cc-pVTZ) improve accuracy for electron-dense regions like the nitro group .

Q. What strategies can address contradictions in biological activity data across studies?

- Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).

- Structural analogs : Compare with derivatives (e.g., 3-(4-bromophenyl) or 3-(4-methoxyphenyl) variants) to isolate substituent effects.

- Dose-response validation : Perform IC₅₀ assays in triplicate with error margins <10% .

Q. How can molecular docking predict binding interactions with biological targets?

- Answer :

Target selection : Prioritize enzymes with known pyrazole affinity (e.g., COX-2, EGFR kinase).

Ligand preparation : Optimize the compound’s geometry using Gaussian09 and assign partial charges via the RESP method.

Docking software : Use AutoDock Vina with a grid box covering the active site (e.g., 20 ų).

Validation : Cross-check with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Q. What experimental designs mitigate challenges in analyzing solvent effects on electronic properties?

- Answer :

- Solvatochromism studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO).

- DFT benchmarking : Compare SCRF (Self-Consistent Reaction Field) results for gas-phase vs. solvent-phase dipole moments.

- Kamlet-Taft analysis : Quantify solvent hydrogen-bond donor/acceptor effects on absorption maxima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.